N-cyclohexyl-2-{methyl[(phenylacetyl)carbamothioyl]amino}benzamide
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Overview
Description
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide is a complex organic compound with a molecular formula of C23H27N3O2S. This compound is known for its unique chemical structure, which includes a cyclohexyl group, a phenylacetyl group, and a benzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenylacetyl Chloride: Phenylacetic acid is reacted with thionyl chloride to produce phenylacetyl chloride.
Formation of Phenylacetylthiourea: Phenylacetyl chloride is then reacted with thiourea to form phenylacetylthiourea.
Cyclohexylamine Reaction: The phenylacetylthiourea is reacted with cyclohexylamine to form the desired compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thioamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide: This compound has a similar structure but may differ in its biological activity and chemical reactivity.
N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide: Another structurally related compound with potential differences in its mechanism of action and applications.
The uniqueness of N-cyclohexyl-2-(methyl{[(phenylacetyl)amino]carbonothioyl}amino)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[methyl-[(2-phenylacetyl)carbamothioyl]amino]benzamide |
InChI |
InChI=1S/C23H27N3O2S/c1-26(23(29)25-21(27)16-17-10-4-2-5-11-17)20-15-9-8-14-19(20)22(28)24-18-12-6-3-7-13-18/h2,4-5,8-11,14-15,18H,3,6-7,12-13,16H2,1H3,(H,24,28)(H,25,27,29) |
InChI Key |
GXULVBYNHNUZMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=S)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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